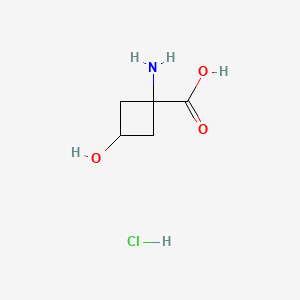

![molecular formula C20H16ClN5O2 B2857392 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919752-65-1](/img/structure/B2857392.png)

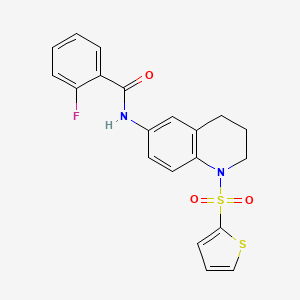

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Application Summary

The compound is a part of the pyrazolo[3,4-d]pyrimidines class of heterocyclic compounds, which are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases .

Methods of Application

The compound is synthesized through a highly efficient, clean, and simple procedure from 2-chloro-3-nitropyridine in combination with environmentally benign H2O-IPA as a green solvent . The synthesis pathway is green, simple, and superior compared with other already reported procedures, with the high abundance of reagents and great ability in expanding the structural diversity .

Results or Outcomes

The compound has shown potential in the discovery of novel biologically active molecules. These heterocyclic small molecules modulate the functions of receptors or enzymes in living systems, which is very important for studying biology and their treatment of disease .

Antibacterial Research

Application Summary

Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties .

Methods of Application

A library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, was explored against Staphylococcus aureus and Escherichia coli .

Results or Outcomes

The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .

Polymerization Reactions

Application Summary

The compound, being a derivative of 2-chloro-1,3-butadiene, could potentially be used in the polymerization reactions of conjugated dienes .

Methods of Application

The compound could be used as a monomer in the polymerization process. The polymer chain may grow by either 1,2 or 1,4 addition to the monomer .

Results or Outcomes

The polymers formed from conjugated dienes are elastic and are used to manufacture synthetic rubbers . The raw polymers usually are tacky and of little direct use, except as adhesives and cements .

Precursor to Other Compounds

Application Summary

2-chlorotoluene, a compound structurally similar to the one , is used as a precursor to the corresponding benzyl chloride, benzaldehyde, and benzoyl chloride .

Methods of Application

The compound could potentially be used in a similar manner, undergoing various chemical reactions to produce other useful compounds .

Results or Outcomes

The resulting compounds could have a wide range of applications, from the synthesis of pharmaceuticals to the production of dyes and resins .

Suzuki-Miyaura Coupling

Application Summary

Organoboron compounds, which this compound could potentially be converted into, are highly valuable building blocks in organic synthesis . The most important application is the Suzuki–Miyaura coupling .

Methods of Application

The compound could potentially be converted into an organoboron compound, which could then be used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross coupling .

Results or Outcomes

The Suzuki–Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, and is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers .

Precursor to Functional Groups

Application Summary

The boron moiety in organoboron compounds can be converted into a broad range of functional groups .

Methods of Application

The compound could potentially be converted into an organoboron compound, which could then undergo various transformations to produce different functional groups . These transformations include oxidations, aminations, halogenations, and carbon-carbon bond formations .

Results or Outcomes

The resulting functional groups could have a wide range of applications, from the synthesis of pharmaceuticals to the production of dyes and resins .

Eigenschaften

IUPAC Name |

2-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c1-12-7-8-14(9-13(12)2)26-18-16(10-23-26)20(28)25(11-22-18)24-19(27)15-5-3-4-6-17(15)21/h3-11H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUZTHXGAFLQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2857313.png)

![N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2857320.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2857321.png)

![2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2857322.png)

![2-[[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2857323.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)

![Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride](/img/structure/B2857327.png)

![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)